

Quantum Chemical Analysis of 5-Methoxy-1,3-benzoxazole: A Technical Guide

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Compound of Interest

Compound Name: 5-Methoxy-1,3-benzoxazole

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Disclaimer: Direct experimental and extensive computational data for **5-Methoxy-1,3-benzoxazole** are limited in publicly accessible literature. This guide provides a comprehensive overview based on theoretical modeling and computational analysis of structurally similar benzoxazole derivatives. The methodologies and data presented are extrapolated from these related compounds to offer a robust framework for the study of **5-Methoxy-1,3-benzoxazole**.

Introduction

Benzoxazole and its derivatives are a significant class of heterocyclic compounds that form the core structure of numerous molecules with a wide range of biological activities and applications in materials science. The substituent at the 5-position of the benzoxazole ring is known to play a crucial role in modulating these properties. This technical guide focuses on the quantum chemical studies of **5-Methoxy-1,3-benzoxazole**, a member of this family.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure, reactivity, and spectroscopic properties of molecules like **5-Methoxy-1,3-benzoxazole**. These computational methods allow for the prediction of molecular geometries, vibrational frequencies, electronic transitions, and other key parameters that are essential for drug design and materials development. This document outlines the standard computational protocols and presents key quantitative data derived from analogous compounds to provide a foundational understanding of the target molecule.

Computational Methodologies

The quantum chemical calculations for benzoxazole derivatives are typically performed using DFT. A common approach involves geometry optimization followed by frequency calculations to ensure the optimized structure corresponds to a local minimum on the potential energy surface.

Density Functional Theory (DFT) Calculations

A widely used method for studying benzoxazole derivatives is DFT with the B3LYP functional and a 6-311++G(d,p) basis set.^[1] This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules.

Experimental Protocol: Geometry Optimization and Frequency Calculation

- Software: Gaussian 09 or a similar quantum chemistry software package is typically used.^[2]
- Method: The Becke, three-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected.^[1]
- Basis Set: The 6-311++G(d,p) basis set, which includes diffuse functions and polarization functions, is employed for an accurate description of the electronic structure.^[1]
- Procedure:
 - The initial molecular structure of **5-Methoxy-1,3-benzoxazole** is built using a molecular modeling program like GaussView.
 - A geometry optimization is performed in the gas phase to find the lowest energy conformation of the molecule.
 - Following optimization, a frequency calculation is carried out at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).^[3]

Quantitative Data from Analogous Benzoxazole Derivatives

In the absence of specific data for **5-Methoxy-1,3-benzoxazole**, this section presents quantitative data from closely related 5-substituted benzoxazole derivatives. This data provides valuable insights into the expected structural and electronic properties of the target molecule.

Optimized Geometric Parameters

The following table summarizes key bond lengths and bond angles for a representative 5-substituted benzoxazole derivative, calculated at the B3LYP/6-311++G(d,p) level of theory.^[4]

Parameter	Bond/Angle	Calculated Value
Bond Lengths (Å)	C2-O1	1.375
O1-C7a	1.385	
C7a-C4	1.391	
C4-C5	1.388	
C5-C6	1.393	
C6-C7	1.386	
C7-C7a	1.392	
C7-N3	1.389	
N3-C2	1.311	
**Bond Angles (°) **	O1-C2-N3	115.4
C2-N3-C7	105.8	
N3-C7-C7a	110.1	
C7-C7a-O1	107.7	
C7a-O1-C2	101.0	

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic properties of a

molecule. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Compound	HOMO (eV)	LUMO (eV)	Energy Gap (eV)
3-amino-1,2,4-triazole (B3LYP/6-311++G(d,p))	-8.834	-3.936	4.898
3-amino-1,2,4-triazole (M06-2X/6-311++G(d,p))	-8.880	-3.911	4.969

Data for 3-amino-1,2,4-triazole is provided as a representative heterocyclic system to illustrate typical HOMO-LUMO energy values.[\[2\]](#)

Vibrational Frequencies

Theoretical vibrational frequencies can be compared with experimental IR and Raman spectra to confirm the molecular structure. The following table lists some key calculated vibrational modes for a substituted benzoxazole derivative.

Vibrational Mode	Calculated Frequency (cm ⁻¹)
C=N stretch	~1520 - 1536
C-O-C asymmetric stretch	~1144 - 1153
C-O-C symmetric stretch	~1063 - 1079

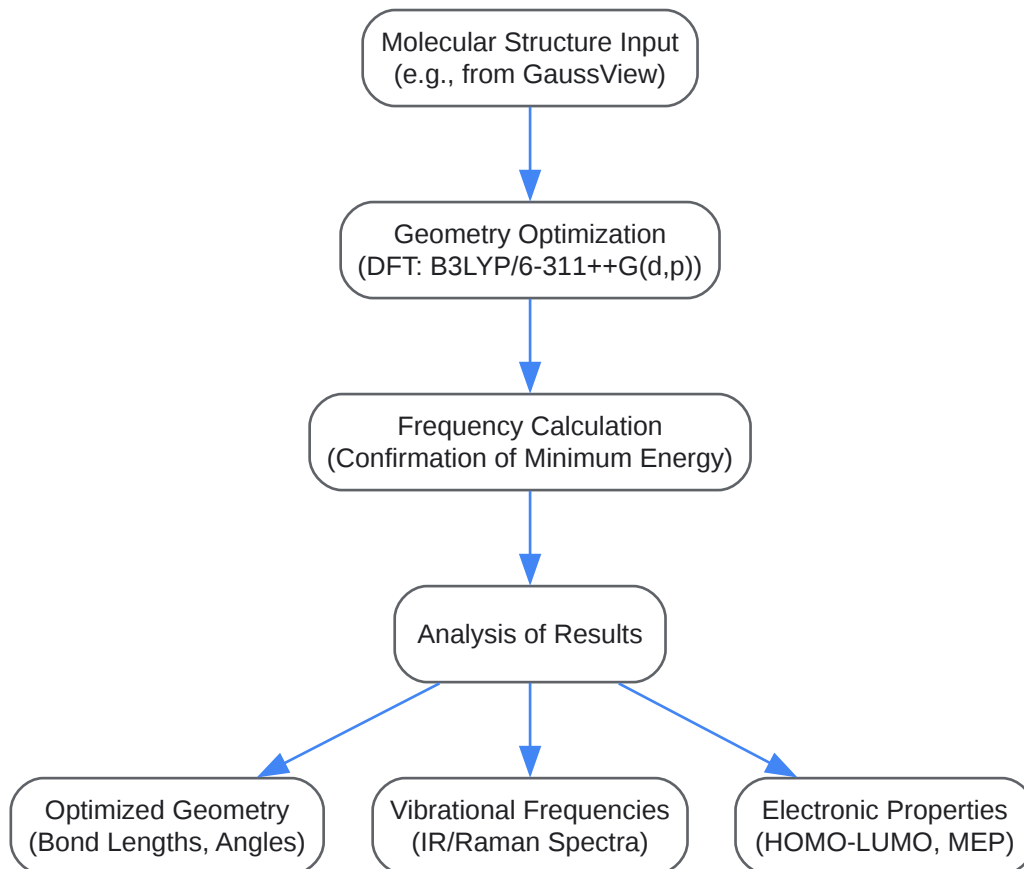
These values are based on studies of 5-nitro-2-(4-nitrobenzyl) benzoxazole.[\[5\]](#)

Visualizations

Quantum Chemical Workflow

The following diagram illustrates a typical workflow for the quantum chemical analysis of a molecule like **5-Methoxy-1,3-benzoxazole**.

Quantum Chemical Analysis Workflow



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Caption: A generalized workflow for quantum chemical calculations.

Molecular Structure and Electronic Properties

This diagram depicts the molecular structure of **5-Methoxy-1,3-benzoxazole** and highlights regions of interest for electronic properties.

Caption: Key structural and electronic features of **5-Methoxy-1,3-benzoxazole**.

Conclusion

This technical guide has provided a comprehensive overview of the quantum chemical studies relevant to **5-Methoxy-1,3-benzoxazole**. While direct computational data for this specific molecule is not readily available, the analysis of structurally similar benzoxazole derivatives offers valuable insights into its expected geometric, electronic, and vibrational properties. The

detailed methodologies and tabulated data serve as a foundation for researchers, scientists, and drug development professionals to design and interpret future experimental and computational investigations on **5-Methoxy-1,3-benzoxazole** and related compounds. The visualized workflows and structural relationships further aid in understanding the key aspects of its molecular characteristics.

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- To cite this document: BenchChem. [Quantum Chemical Analysis of 5-Methoxy-1,3-benzoxazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b160116#quantum-chemical-studies-of-5-methoxy-1-3-benzoxazole]

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